methyl 3-methyl-4-oxobutanoate
Overview
Description
Methyl 3-methyl-4-oxobutanoate is an organic compound with the molecular formula C6H10O3. It is a colorless liquid with a pleasant fruity odor and is highly soluble in water, ethanol, and other polar solvents . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Methyl 3-methyl-4-oxobutanoate can be synthesized through several methods. One common method involves the esterification of diketene with methanol using concentrated sulfuric acid as a catalyst. The reaction mixture is then subjected to crude fractionation and distillation to obtain the final product . Another method involves the reaction of monomethyl succinate with oxalyl chloride in the presence of N,N-dimethylformamide, followed by concentration under reduced pressure .
Chemical Reactions Analysis
Methyl 3-methyl-4-oxobutanoate exhibits reactivity as both an ester and a ketone. It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group. The compound can also undergo alkylation reactions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . Common reagents used in these reactions include alkyl halides, alcohols, and various catalysts.
Scientific Research Applications
Methyl 3-methyl-4-oxobutanoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals . In biology, it is used in the synthesis of biologically active molecules, such as 1-hydroxymethylpyrrolizidine alkaloids . In medicine, it is used in the development of therapeutic agents, including HIV-1 specific reverse transcriptase inhibitors . In industry, it is used as an intermediate in the production of important industrial compounds, such as gamma-butyrolactone and 1,4-butanediol .
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-oxobutanoate involves its reactivity as both an ester and a ketone. The compound can undergo nucleophilic addition reactions due to the presence of the carbonyl group, which makes it a versatile intermediate in various synthetic pathways . Additionally, it can participate in alkylation reactions, where the enolate ion reacts with an alkyl halide to form a new carbon-carbon bond .
Comparison with Similar Compounds
Methyl 3-methyl-4-oxobutanoate is similar to other compounds such as methyl acetoacetate, methyl 3-oxobutanoate, and acetoacetic acid methyl ester . These compounds share similar structural features and reactivity patterns. this compound is unique due to its specific molecular structure, which allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
methyl 3-methyl-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(4-7)3-6(8)9-2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHWBQQPAIUPAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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